N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine
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Overview
Description
N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine: is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of a cyclohexane ring substituted with amino and ethyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with ethylating and methylating agents under controlled conditions. One common method includes the use of ethyl iodide and dimethyl sulfate as alkylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the alkylation process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds like alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the halogenated compound used.
Scientific Research Applications
N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N-methylcyclohexane-1,2-diamine
- N,N-Dimethylcyclohexane-1,2-diamine
- N-Ethylcyclohexane-1,2-diamine
Uniqueness
N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required.
Properties
IUPAC Name |
2-N-(2-aminoethyl)-2-N-ethyl-1-N,1-N-dimethylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-4-15(10-9-13)12-8-6-5-7-11(12)14(2)3/h11-12H,4-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHPYFWBANWSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCCC1N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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